3-Tosyl-1H-1,2,4-triazole
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Overview
Description
3-Tosyl-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a tosyl group at the 5-position. Triazoles are a class of nitrogen-containing heterocycles that have gained significant attention due to their broad range of biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tosyl-1H-1,2,4-triazole typically involves the reaction of 1,2,4-triazole with p-toluene sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures (273-278 K) to ensure the formation of the desired product . The reaction mixture is stirred for several hours, and the progress is monitored using thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to obtain the product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Tosyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
3-Tosyl-1H-1,2,4-triazole has numerous applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with antimicrobial, antifungal, and anticancer activities.
Biology: It is used in the development of enzyme inhibitors and probes for studying biological pathways.
Material Science: The compound is utilized in the synthesis of polymers and materials with unique electronic and optical properties.
Agrochemistry: It is employed in the development of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 3-Tosyl-1H-1,2,4-triazole involves its interaction with various molecular targets, including enzymes and receptors. The triazole ring can form non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces with the active sites of enzymes, leading to inhibition or modulation of their activity . The tosyl group can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another isomer of triazole with different substitution patterns and reactivity.
1,2,4-Triazole: The parent compound without the tosyl group, exhibiting different chemical and biological properties.
5-Methyl-1H-1,2,4-triazole: A similar compound with a methyl group instead of a tosyl group at the 5-position.
Uniqueness
3-Tosyl-1H-1,2,4-triazole is unique due to the presence of the tosyl group, which imparts distinct chemical reactivity and biological activity. The tosyl group enhances the compound’s solubility, stability, and ability to form specific interactions with molecular targets, making it a valuable scaffold in drug discovery and material science .
Properties
Molecular Formula |
C9H9N3O2S |
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Molecular Weight |
223.25 g/mol |
IUPAC Name |
5-(4-methylphenyl)sulfonyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H9N3O2S/c1-7-2-4-8(5-3-7)15(13,14)9-10-6-11-12-9/h2-6H,1H3,(H,10,11,12) |
InChI Key |
OBUUQCDCZTZQCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC=NN2 |
Origin of Product |
United States |
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